propan-2-one O-acetyl oxime propan-2-one O-acetyl oxime
Brand Name: Vulcanchem
CAS No.: 18312-45-3
VCID: VC6148181
InChI: InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3
SMILES: CC(=NOC(=O)C)C
Molecular Formula: C5H9NO2
Molecular Weight: 115.132

propan-2-one O-acetyl oxime

CAS No.: 18312-45-3

Cat. No.: VC6148181

Molecular Formula: C5H9NO2

Molecular Weight: 115.132

* For research use only. Not for human or veterinary use.

propan-2-one O-acetyl oxime - 18312-45-3

Specification

CAS No. 18312-45-3
Molecular Formula C5H9NO2
Molecular Weight 115.132
IUPAC Name (propan-2-ylideneamino) acetate
Standard InChI InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3
Standard InChI Key GMZRHQOQCJMESC-UHFFFAOYSA-N
SMILES CC(=NOC(=O)C)C

Introduction

Chemical Identity and Structural Characteristics

Propan-2-one O-acetyl oxime, systematically named (propan-2-ylideneamino) acetate\text{(propan-2-ylideneamino) acetate}, belongs to the class of oxime esters. Its structure features an acetylated oxime group attached to a propan-2-one backbone. Key molecular descriptors include:

Molecular Properties

PropertyValueSource
IUPAC Name(propan-2-ylideneamino) acetatePubChem
Molecular FormulaC5H9NO2\text{C}_5\text{H}_9\text{NO}_2VulcanChem
Molecular Weight115.13 g/molPubChem
Canonical SMILESCC(=NOC(=O)C)CPubChem
InChI KeyGMZRHQOQCJMESC-UHFFFAOYSA-NPubChem

The compound’s planar geometry and electron-rich oxime moiety facilitate nucleophilic additions and rearrangements, making it reactive toward aldehydes, ketones, and transition metal catalysts .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Propan-2-one O-acetyl oxime is synthesized via a two-step protocol:

  • Oxime Formation: Propan-2-one reacts with hydroxylamine hydrochloride (NH2OH\cdotpHCl\text{NH}_2\text{OH·HCl}) in ethanol under basic conditions (e.g., pyridine) at 60°C for 75 minutes, yielding propan-2-one oxime .

    CH3COCH3+NH2OH\cdotpHClCH3C(=NOH)CH3+HCl+H2O\text{CH}_3\text{COCH}_3 + \text{NH}_2\text{OH·HCl} \rightarrow \text{CH}_3\text{C(=NOH)CH}_3 + \text{HCl} + \text{H}_2\text{O}
  • Acetylation: The oxime intermediate undergoes acetylation with acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) catalyzed by N,N\text{N,N}-dimethylaminopyridine (DMAP) at room temperature :

    CH3C(=NOH)CH3+(CH3CO)2OCH3C(=NOAc)CH3+CH3COOH\text{CH}_3\text{C(=NOH)CH}_3 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3\text{C(=NOAc)CH}_3 + \text{CH}_3\text{COOH}

Industrial processes optimize this route using continuous flow reactors and automated purification systems, achieving yields exceeding 90% .

Chemical Reactivity and Reaction Pathways

Beckmann Rearrangement

Under acidic conditions, propan-2-one O-acetyl oxime undergoes Beckmann rearrangement to form acetamide derivatives. For example, treatment with H2SO4\text{H}_2\text{SO}_4 yields N\text{N}-acetylacetamide :

CH3C(=NOAc)CH3H+CH3C(O)NHCOCH3\text{CH}_3\text{C(=NOAc)CH}_3 \xrightarrow{\text{H}^+} \text{CH}_3\text{C(O)NHCOCH}_3

Hydrolysis

Hydrolysis in aqueous base regenerates propan-2-one and hydroxylamine, demonstrating its reversibility as a protecting group for carbonyl compounds:

CH3C(=NOAc)CH3+OHCH3COCH3+NH2OAc\text{CH}_3\text{C(=NOAc)CH}_3 + \text{OH}^- \rightarrow \text{CH}_3\text{COCH}_3 + \text{NH}_2\text{OAc}^-

Catalytic Applications

In copper-catalyzed reactions, this compound participates in radical cross-coupling processes. For instance, with β-ketoesters, it forms polysubstituted pyrroles via iminyl radical intermediates :

O-Acetyl oxime+β-ketoesterCuPyrrole+byproducts\text{O-Acetyl oxime} + \beta\text{-ketoester} \xrightarrow{\text{Cu}} \text{Pyrrole} + \text{byproducts}

Biological and Pharmacological Activity

Enzyme Inhibition

Propan-2-one O-acetyl oxime inhibits enzymes such as fatty acid amide hydrolase (FAAH), elevating endocannabinoid levels in vitro. This mechanism suggests potential applications in pain management therapies .

Antimicrobial Properties

Studies report significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to nonracemic amines and heterocycles, critical in synthesizing antibiotics (e.g., cephalosporins) and anticancer agents .

Polymer Chemistry

Its reactivity with dienes enables the production of cross-linked polymers with enhanced thermal stability, used in coatings and adhesives.

Analytical Chemistry

As a derivatization agent, it enhances the detectability of carbonyl compounds in gas chromatography-mass spectrometry (GC-MS) .

Comparison with Analogous Oxime Esters

CompoundStructureKey Applications
Acetophenone O-acetyl oximeAromatic backboneSynthesis of benzodiazepines
Cyclohexanone O-acetyl oximeCycloaliphatic scaffoldProduction of nylon precursors
Propan-2-one O-acetyl oximeAliphatic, low steric hindranceCatalysis, drug intermediates

Propan-2-one O-acetyl oxime distinguishes itself through cost-effective synthesis and adaptability to large-scale production .

Future Directions and Challenges

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts to exploit its potential in enantioselective reactions .

  • Toxicology Profiling: Comprehensive studies to assess chronic exposure risks in industrial settings .

  • Green Chemistry: Optimizing solvent-free acetylation protocols to reduce environmental impact.

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